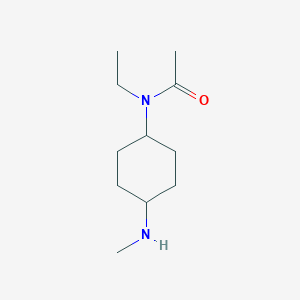

N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide

Description

Properties

IUPAC Name |

N-ethyl-N-[4-(methylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-4-13(9(2)14)11-7-5-10(12-3)6-8-11/h10-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPWNGUTDWUXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)NC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through the hydrogenation of benzene or by cyclization of linear hydrocarbons.

Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction where a suitable leaving group on the cyclohexyl ring is replaced by a methylamine.

Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, where an ethyl halide reacts with the nitrogen atom of the methylamino group.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate hydrogenation and alkylation reactions. The use of automated systems can enhance the precision and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or halides replace existing functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, halides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide exhibit analgesic and anti-inflammatory effects. Studies have shown that this compound may interact with specific receptors involved in pain modulation, suggesting its potential as a therapeutic agent for pain management .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit certain enzymes, which is crucial for drug development. For example, it has shown promise as an inhibitor of heme oxygenase-1 (HO-1), an enzyme linked to various pathological conditions, including cancer . This inhibition could lead to novel therapeutic strategies for treating diseases where HO-1 plays a critical role.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with cyclohexanone.

- Reduction : Cyclohexanone is reduced to cyclohexanol using reducing agents like sodium borohydride (NaBH4).

- Amination : Cyclohexanol undergoes amination to form cyclohexylamine.

- Methylation : Cyclohexylamine is methylated using methyl iodide (CH3I).

- Acetylation : Finally, the product is acetylated using acetic anhydride.

These synthetic routes must be optimized to maximize yield and minimize by-products.

This compound exhibits significant biological activity through various mechanisms:

- Receptor Interaction : The compound may bind to specific receptors involved in pain perception and inflammation, modulating their activity.

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing their normal function .

Future Research Directions

Future studies should focus on:

- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its biological activity and selectivity towards specific targets.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events that lead to physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

2-Chloro-N-(4-ethylcyclohexyl)acetamide

- Molecular Formula: C₁₀H₁₈ClNO

- Molecular Weight : 203.71 g/mol

- Key Differences: The chloro substituent at the acetamide’s α-carbon increases electronegativity, enhancing lipophilicity (XLogP3: 2.8) compared to the target compound’s methylamino group. This substitution may reduce hydrogen-bonding capacity but improve membrane permeability .

N-(4-Ethoxyphenyl)acetamide

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Differences : The ethoxy group on the phenyl ring (vs. cyclohexyl in the target) introduces aromaticity and electron-donating effects, altering reactivity in electrophilic substitution reactions. GC/MS data () indicate distinct fragmentation patterns useful for analytical differentiation .

N-(4-Hydroxy-2-nitrophenyl)acetamide

Cyclohexyl Ring Modifications

N-Ethyl-N-(4-oxo-butyl)-acetamide

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Differences: The 4-oxo-butyl chain replaces the methylamino-cyclohexyl group, introducing a ketone functional group. This modification reduces steric hindrance and alters regioselectivity in hydroformylation reactions () .

2-(4-(Cyanomethyl)cyclohexyl)-N,N-dimethylacetamide

- Molecular Formula : C₁₂H₂₁N₂O

- Molecular Weight : 209.30 g/mol

- Key Differences: The cyanomethyl substituent and dimethylamino group enhance polarity (TPSA: 29.1 Ų) compared to the target compound. This is reflected in its higher solubility in polar solvents () .

Azobenzene-Functionalized Polymers (e.g., Poly(Th3AA-RedI))

N-(6-Aminohexyl)acetamide

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

- Key Differences: The linear aminohexyl chain (vs. cyclohexyl) improves water solubility and facilitates use in biomedical applications, such as drug conjugation or surface modification () .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | TPSA (Ų) |

|---|---|---|---|---|---|

| N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide | C₁₁H₂₁N₂O | 197.30 | Ethyl, 4-methylamino-cyclohexyl | 1.2* | 36.2 |

| 2-Chloro-N-(4-ethylcyclohexyl)acetamide | C₁₀H₁₈ClNO | 203.71 | Chloro, ethylcyclohexyl | 2.8 | 29.1 |

| N-(4-Ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | Ethoxyphenyl | 1.5 | 39.1 |

| N-(6-Aminohexyl)acetamide | C₈H₁₈N₂O | 158.24 | Aminohexyl | -0.3 | 55.6 |

*Estimated using analogous compounds.

Biological Activity

N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Comparative Biological Activity

In a broader context, several studies have explored the biological activities of acetamide derivatives, providing insights into the potential effects of this compound. Key findings include:

- Antibacterial Activity : Some acetamide derivatives have shown significant antibacterial properties. For instance, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including E. coli and S. aureus, comparable to standard antibiotics like levofloxacin .

- Heme Oxygenase-1 Inhibition : Related compounds have been reported as inhibitors of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses. Inhibition of HO-1 has implications for cancer therapy and inflammatory diseases . The structure-activity relationship (SAR) studies indicate that modifications in the acetamide structure can enhance inhibitory potency against HO-1.

Antibacterial Studies

A study evaluating various acetamide derivatives demonstrated that compounds similar to this compound exhibited strong antibacterial activity against multiple strains. For example, two specific compounds showed MIC values lower than those of levofloxacin against Bacillus subtilis and Staphylococcus aureus at concentrations ranging from 25 to 75 µg/100 µL .

Anticancer Potential

Research on acetamide-based compounds has highlighted their potential in cancer therapy. A derivative was found to inhibit cell invasion in glioblastoma cells by modulating HO-1 expression . This suggests that this compound may possess similar anticancer properties, warranting further investigation.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.